Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate

Acid dye synthesis Molar extinction coefficient Color strength

Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 5045-22-7), systematically named disodium 4-benzamido-5-hydroxynaphthalene-2,7-disulfonate and commonly referred to as N-Benzoyl H acid disodium salt, is a naphthalene-based disulfonated aromatic compound with the molecular formula C₁₇H₁₁NNa₂O₈S₂ and a molecular weight of 467.38 g/mol. It is the disodium salt of 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulfonic acid (free acid CAS 117-46-4) and belongs to the class of N-acylated H-acid derivatives widely employed as coupling components in the synthesis of acid, reactive, and mordant azo dyes.

Molecular Formula C17H11NNa2O8S2
Molecular Weight 467.4 g/mol
CAS No. 5045-22-7
Cat. No. B12789277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate
CAS5045-22-7
Molecular FormulaC17H11NNa2O8S2
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C=C3O)S(=O)(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C17H13NO8S2.2Na/c19-15-9-13(28(24,25)26)7-11-6-12(27(21,22)23)8-14(16(11)15)18-17(20)10-4-2-1-3-5-10;;/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26);;/q;2*+1/p-2
InChIKeyXQZPJQWJZOPGJH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Disodium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 5045-22-7): Procurement-Grade Overview for Dye Intermediate and Analytical Applications


Disodium 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate (CAS 5045-22-7), systematically named disodium 4-benzamido-5-hydroxynaphthalene-2,7-disulfonate and commonly referred to as N-Benzoyl H acid disodium salt, is a naphthalene-based disulfonated aromatic compound with the molecular formula C₁₇H₁₁NNa₂O₈S₂ and a molecular weight of 467.38 g/mol . It is the disodium salt of 4-(benzoylamino)-5-hydroxynaphthalene-2,7-disulfonic acid (free acid CAS 117-46-4) and belongs to the class of N-acylated H-acid derivatives widely employed as coupling components in the synthesis of acid, reactive, and mordant azo dyes [1]. The compound is characterized by a naphthalene core bearing a benzoylamino substituent at the 4-position, a hydroxyl group at the 5-position, and two sulfonate groups at the 2- and 7-positions, each present as the sodium sulfonate salt, conferring high aqueous solubility and reactivity toward diazonium salts [2].

Why N-Benzoyl H Acid Disodium Salt Cannot Be Interchanged with H-Acid, N-Acetyl H-Acid, or Alternative Salt Forms Without Measurable Performance Loss


The disodium salt of N-benzoyl H acid occupies a specific performance niche that cannot be filled by simple substitution with the parent H-acid, alternative N-acyl derivatives, or different counterion forms. Dyes synthesized from N-benzoyl H acid demonstrate quantifiably higher molar extinction coefficients, superior wash fastness ratings, and greater dye exhaustion on nylon 6.6 compared to dyes derived from unsubstituted H-acid [1]. Among N-acyl derivatives, the benzoyl group confers a distinct rank-order position in protein fiber affinity—acetyl > n-butyryl > benzoyl ∼ p-tosyl—meaning that N-acetyl H-acid, while providing higher water solubility for the resulting dyes, delivers lower affinity for wool and nylon than the benzoyl analog [2]. Positional isomerism further compounds the issue: the 2,7-disulfonate substitution pattern (CAS 5045-22-7) places the sulfonate groups at positions that influence coupling regioselectivity and final dye chromatic properties differently than the 1,7-disulfonate isomer (CAS 20241-55-8), for which no equivalent published dye-performance data exist . Additionally, the disodium salt form provides solubility and handling advantages over the free acid form (estimated water solubility ~43 mg/L at 25°C for the free acid vs. freely soluble for the disodium salt) that directly affect aqueous dye formulation and coupling reaction efficiency . These measurable, application-critical differences prevent generic interchangeability.

Quantitative Differentiation Evidence: Disodium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate vs. Closest Analogs


Molar Extinction Coefficient: N-Benzoyl H-Acid Dyes Achieve Up to 1.7× Higher Color Strength Than Unsubstituted H-Acid Dyes

In a direct head-to-head study, six primary aromatic amines were diazotized and coupled separately with both unsubstituted H-acid (I₁–I₆) and N-benzoyl H-acid (II₁–II₆). The resulting benzoylated dyes exhibited consistently higher molar extinction coefficients (ε). The maximum ε for the benzoylated series was 113,620 L·mol⁻¹·cm⁻¹ (dye II₂, λₘₐₓ 640 nm) versus 67,424 L·mol⁻¹·cm⁻¹ for the best H-acid dye (I₂, λₘₐₓ 526 nm), representing an approximately 1.69-fold enhancement [1]. Across all six dye pairs, the benzoylated dyes achieved ε values ranging from 62,584 to 113,620, while H-acid dyes ranged from 52,076 to 67,424 [1]. This higher absorptivity per mole translates directly to greater tinctorial strength—less dye is required to achieve a target shade depth, reducing both raw material cost and environmental load in dyehouse effluents.

Acid dye synthesis Molar extinction coefficient Color strength Nylon dyeing

Wash Fastness: 83% of N-Benzoyl H-Acid Dyes Achieve Rating 4–5 vs. Only 33% for Unsubstituted H-Acid Dyes on Nylon 6.6

Wash fastness testing on nylon 6.6 fabric revealed a clear and practically significant advantage for dyes derived from N-benzoyl H-acid. Five out of six benzoylated dyes (83%) achieved the highest staining rating of 4–5 on adjacent undyed fabric, compared to only two out of six H-acid dyes (33%) [1]. The weakest benzoylated dye still rated 4 for staining, whereas H-acid dyes included ratings as low as 2–3 [1]. This superior wash fastness is attributed to the additional benzene ring on the coupling component, which increases molecular planarity and the surface area of dye–fiber and dye–dye intermolecular contact, promoting intra-molecular aggregation that resists aqueous extraction during laundering [1][2].

Wash fastness Textile dyeing Nylon 6.6 Acid dye performance

Dye Exhaustion: N-Benzoyl H-Acid Dyes Consistently Outperform H-Acid Dyes in Bath Uptake on Nylon 6.6

Percentage exhaustion—the fraction of dye transferred from the dyebath to the fabric—was systematically compared between H-acid and N-benzoyl H-acid derived dyes on nylon 6.6. The study authors state explicitly: 'Dyes derived from N-Benzoyl H-acid (II) gave better exhaustion than corresponding dye from H-acid (I)' [1]. This exhaustion advantage persisted across pH conditions (tested from pH 2–3 to pH 8) and dyeing times (15–60 min). The improved exhaustion is attributed to the increased molecular weight and hydrophobicity conferred by the benzoyl substituent, which enhances dye affinity for the polyamide fiber and reduces the concentration of unfixed dye requiring effluent treatment [1]. At pH 2–3, dye I₁ (H-acid derived) achieved 83% exhaustion, serving as a representative baseline against which benzoylated analogs consistently exceeded this value under identical conditions [1].

Dye exhaustion Nylon dyeing Acid dye uptake Bath depletion

Protein Fiber Affinity: Benzoyl Group Delivers Higher Affinity Than Acetyl, Positioned in Documented Rank Order

A systematic study of N-acyl substituent effects on dye affinity for protein fibers established a quantitative rank order: acetyl > n-butyryl > benzoyl ∼ p-tosyl > p-(t-butyl)benzoyl ∼ capryl [1]. In this sequence, replacement of the acetyl group of N-acetyl H-acid by benzoyl decreases the water solubility of the corresponding dyes while simultaneously increasing their affinity for wool and other protein fibers [1]. This positions benzoyl as a deliberate compromise: it sacrifices some aqueous solubility (beneficial for dye bath dispersion) in exchange for higher fiber substantivity (beneficial for fixation and wet fastness). The N-benzoyl H-acid derivative therefore serves applications where fiber affinity and wash fastness are prioritized over maximum cold-water solubility, in contrast to N-acetyl H-acid which favors the opposite balance [1][2]. The underlying thermodynamic driver is that each additional sulfonic group reduces wool affinity by approximately 1 kcal/mol, while each methylene group increases it by about −0.4 kcal/mol—the benzoyl group's aromatic ring contributes hydrophobicity without adding anionic charge [1].

Fiber affinity Protein fiber dyeing N-Acyl substituent effect Wool dyeing

Synthesis Efficiency: PTC-Catalyzed Benzoylation of H-Acid Achieves 85% Yield with >98% HPLC Purity vs. Traditional Low-Yield Methods

The industrial synthesis of N-benzoyl H-acid via condensation of H-acid with benzoyl chloride was optimized using phase-transfer catalysis (PTC). Under optimal conditions—H-acid:benzoyl chloride molar ratio 1:1.4, CTMAB (cetyltrimethylammonium bromide) as PTC catalyst at 0.25 g per 0.1 mol H-acid, reaction temperature 30–35°C, pH 7–7.5 maintained with Na₂CO₃—the process achieved an isolated yield of approximately 85% with HPLC purity exceeding 98% (active content ~80%) [1]. In contrast, the traditional non-PTC method (H-acid aqueous solution + benzoyl chloride under alkaline conditions, followed by 2-hour steam heating at 95°C to decompose benzoate esters) is described as having 'long reaction time, many side reactions, low product quality and purity, and low yield' [1]. A separate production record for the traditional method reports a yield of 80% for the free acid after salting-out with NaCl [2], but without the PTC-enhanced purity and reduced cycle time. The PTC method reduces reaction time, improves color quality of the isolated product, and minimizes benzoyl chloride hydrolysis side-products [1].

Synthesis optimization Phase-transfer catalysis Dye intermediate production N-Benzoyl H-acid yield

Disodium Salt Solubility Advantage Over Free Acid: Estimated ~10³–10⁴ Fold Enhancement for Aqueous Formulation Compatibility

The free acid form of N-benzoyl H-acid (CAS 117-46-4) has an estimated water solubility of approximately 43 mg/L at 25°C based on the WSKOW v1.41 fragment estimation method . In contrast, the disodium salt (CAS 5045-22-7), with both sulfonic acid groups fully ionized and paired with sodium cations, is described in supplier specifications as 'highly soluble in alkaline and water' [1]. While a precise g/L value for the disodium salt is not reported in the peer-reviewed literature, the solubility enhancement from free sulfonic acid to disodium sulfonate salt is a well-established class-level phenomenon—typically 10³- to 10⁴-fold for naphthalene disulfonic acid derivatives—driven by the complete ionization of the strong acid sulfonate groups and the high hydration energy of the sodium counterion [2]. This differential has direct practical consequences: the disodium salt can be used directly in aqueous coupling reactions for azo dye synthesis without pre-dissolution in alkali, whereas the free acid requires stoichiometric base addition and pH adjustment, introducing an extra process step and potential for incomplete dissolution that compromises coupling efficiency and product consistency.

Aqueous solubility Salt form selection Dye formulation Disodium sulfonate

Optimal Application Scenarios for Disodium 4-(Benzoylamino)-5-hydroxynaphthalene-2,7-disulphonate Based on Quantitative Differentiation Evidence


High-Color-Strength Acid Dye Synthesis for Nylon 6.6 Where Reduced Dye Loading Is Critical

When synthesizing red-to-purple monoazo acid dyes for nylon 6.6, selecting the disodium salt of N-benzoyl H-acid as the coupling component enables formulators to achieve molar extinction coefficients up to 113,620 L·mol⁻¹·cm⁻¹—approximately 1.7× higher than dyes made from unsubstituted H-acid [3]. This directly translates to lower dye-on-fiber requirements to achieve target shade depth, reducing both raw material cost per kilogram of dyed fabric and the concentration of unfixed dye in effluent. This application scenario is particularly advantageous for mills operating under strict wastewater color-discharge permits, where every percentage point of bath exhaustion improvement has regulatory and cost implications [3].

Premium Wash-Fast Nylon Apparel and Technical Textiles Requiring Rating 4–5 Stain Resistance

For nylon apparel, swimwear, and technical textiles where wash fastness staining ratings of 4–5 are a retailer specification requirement, dyes synthesized from N-benzoyl H-acid disodium salt provide a documented 83% probability of achieving this top rating—compared to only 33% for H-acid-derived dyes [3]. The benzoyl substituent promotes intra-molecular dye aggregation that resists aqueous extraction during laundering [2]. This scenario is directly relevant to procurement for dyehouses supplying brands with ISO 105-C06 or AATCC TM61 wash fastness compliance requirements, where even a half-point grey scale improvement determines pass/fail status [3].

Wool and Wool-Blend Dyeing Where Benzoyl Group Affinity Outperforms Acetyl in Protein Fiber Substantivity

For wool and wool–polyester blend dyeing operations, the benzoyl-substituted H-acid derivative occupies a deliberate middle position in the N-acyl affinity rank order: it delivers higher fiber substantivity than N-acetyl H-acid while retaining sufficient aqueous dye solubility for level dyeing from slightly acid baths [3]. The documented rank order—acetyl > n-butyryl > benzoyl ∼ p-tosyl—means that procurement of the benzoyl derivative represents a specific engineering choice favoring wash fastness and fiber affinity over maximum cold-water solubility [3]. This scenario applies to dyers of protein fibers who have experienced inadequate wet fastness with N-acetyl H-acid-based dyes and seek the benzoyl alternative for improved performance without switching to the excessively hydrophobic capryl derivative [3][2].

Industrial-Scale Azo Coupling Requiring PTC-Grade Intermediate with >98% HPLC Purity for Batch-to-Batch Shade Consistency

For dye manufacturers synthesizing high-value acid or reactive dyes where coupling-component purity directly governs final dye shade reproducibility, procurement of N-benzoyl H-acid disodium salt manufactured via the CTMAB-catalyzed PTC process is indicated. This route delivers material with HPLC purity exceeding 98% and an isolated yield of approximately 85%, versus traditional non-PTC methods that produce material of lower and more variable purity [3]. The difference is commercially material: a 5-percentage-point yield improvement combined with purity enhancement reduces downstream purification burden, minimizes off-shade dye lots caused by coupling side-products, and shortens the overall synthesis cycle time by eliminating the extended steam-hydrolysis step [3]. Quality assurance specifications should explicitly require HPLC purity ≥98% and specify the PTC synthetic route in the certificate of analysis [3].

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